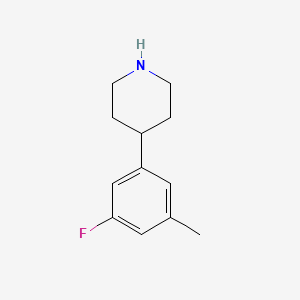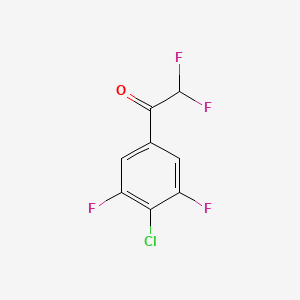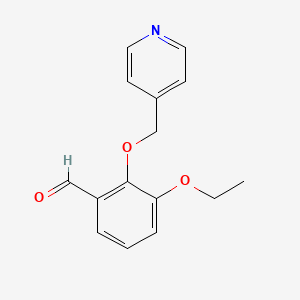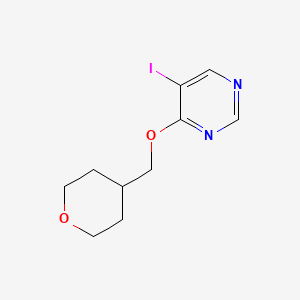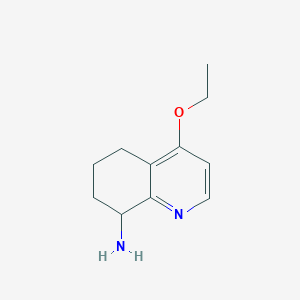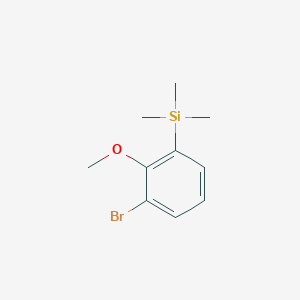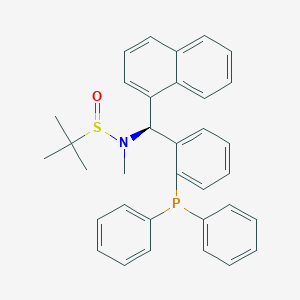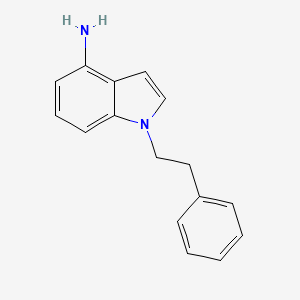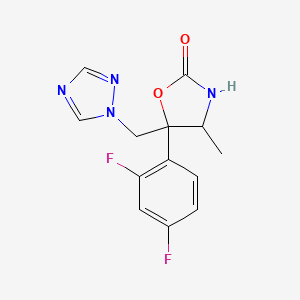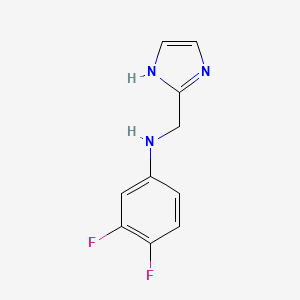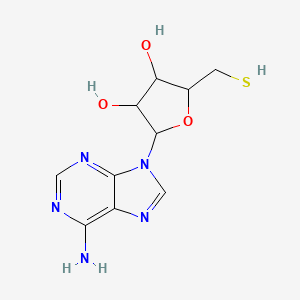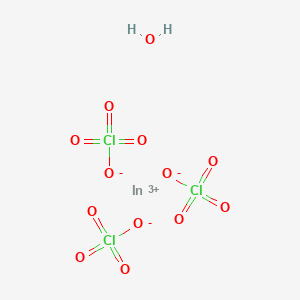
Indium(III) perchlorate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) perchlorate hydrate is a chemical compound with the formula In(ClO₄)₃·xH₂O. It is a salt derived from perchloric acid and indium, typically forming colorless crystals. This compound is known for its high solubility in water and ethanol, and it is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) perchlorate hydrate can be synthesized by dissolving indium hydroxide in perchloric acid. The reaction typically occurs at room temperature, and the resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves similar methods but on a larger scale. The process includes careful control of reaction conditions to ensure high purity and yield. The compound is often produced in high-purity forms for specific applications .
Chemical Reactions Analysis
Types of Reactions: Indium(III) perchlorate hydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: Although less common, it can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other anions
Common Reagents and Conditions:
Oxidation: Reactions often involve strong oxidizing agents and occur under acidic conditions.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Typically involves other salts or acids that can provide the substituting anions
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce indium oxides, while substitution reactions can yield various indium salts .
Scientific Research Applications
Indium(III) perchlorate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical techniques.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for potential use in diagnostic imaging and as a component in certain pharmaceuticals.
Industry: Utilized in the production of high-purity indium compounds and as a catalyst in specific industrial processes .
Mechanism of Action
The mechanism by which indium(III) perchlorate hydrate exerts its effects involves its ability to interact with other molecules through its perchlorate ions and indium cations. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents involved. The molecular targets and pathways are often related to its role as an oxidizing agent or a source of indium ions .
Comparison with Similar Compounds
- Indium(III) nitrate hydrate
- Indium(III) sulfate hydrate
- Indium(III) chloride
Comparison: Indium(III) perchlorate hydrate is unique due to its high solubility in water and ethanol, as well as its strong oxidizing properties. Compared to indium(III) nitrate hydrate and indium(III) sulfate hydrate, it is more reactive in oxidation reactions. Indium(III) chloride, on the other hand, is less soluble and has different reactivity patterns .
This compound stands out for its versatility and wide range of applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
314041-16-2 |
|---|---|
Molecular Formula |
Cl3H2InO13 |
Molecular Weight |
431.18 g/mol |
IUPAC Name |
indium(3+);triperchlorate;hydrate |
InChI |
InChI=1S/3ClHO4.In.H2O/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);;1H2/q;;;+3;/p-3 |
InChI Key |
BSUPSQJCOOBRFF-UHFFFAOYSA-K |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


